3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid
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Overview
Description
3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O3 It is a cyclopentene derivative featuring a carboxylic acid group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature can yield multifunctionalized cyclopentene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids are commonly used for epoxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction of the ketone group.
Esters and Amides: Produced via substitution reactions involving the carboxylic acid group.
Scientific Research Applications
3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclopent-1-enecarboxylic acid: Shares a similar cyclopentene structure but lacks the dimethyl substitution.
Cyclopent-3-ene-1-carboxamides: Similar cyclic structure with different functional groups.
Uniqueness
3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a dimethyl-substituted cyclopentene ring
Properties
CAS No. |
292043-69-7 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-8(2)3-5(7(10)11)6(9)4-8/h3H,4H2,1-2H3,(H,10,11) |
InChI Key |
DWSHJQQMPNDZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C1)C(=O)O)C |
Origin of Product |
United States |
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